molecular formula C22H20N4O2S B11270740 N-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)-1H-pyrazol-5-yl}acetamide

N-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)-1H-pyrazol-5-yl}acetamide

Cat. No.: B11270740
M. Wt: 404.5 g/mol
InChI Key: UJFZBZHWDSWXCT-UHFFFAOYSA-N
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Description

N-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)-1H-pyrazol-5-yl}acetamide is a complex organic compound that features a unique structure combining a thiazole ring, a pyrazole ring, and various substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)-1H-pyrazol-5-yl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazole and pyrazole intermediates, followed by their coupling and subsequent functionalization. Common reagents used in these reactions include thionyl chloride, hydrazine, and various substituted anilines. The reaction conditions often involve refluxing in organic solvents such as ethanol or acetonitrile, with catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)-1H-pyrazol-5-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl and thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)-1H-pyrazol-5-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug discovery and development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)-1H-pyrazol-5-yl}acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine: A compound with a similar phenyl ring structure but different functional groups.

    N,N’-Bis(9-phenyl-9-xanthenyl)butane-1,4-diamine:

Uniqueness

N-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)-1H-pyrazol-5-yl}acetamide is unique due to its combination of thiazole and pyrazole rings, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C22H20N4O2S

Molecular Weight

404.5 g/mol

IUPAC Name

N-[2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(4-methylphenyl)pyrazol-3-yl]acetamide

InChI

InChI=1S/C22H20N4O2S/c1-14-4-6-16(7-5-14)19-12-21(23-15(2)27)26(25-19)22-24-20(13-29-22)17-8-10-18(28-3)11-9-17/h4-13H,1-3H3,(H,23,27)

InChI Key

UJFZBZHWDSWXCT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)C)C3=NC(=CS3)C4=CC=C(C=C4)OC

Origin of Product

United States

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